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Abstract

YLT-11 is a novel and specific inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole
duplication.[1] Its potent and selective activity makes it a compound of significant interest in
cancer research, particularly for breast cancer. This technical guide provides a comprehensive
structural analysis of YLT-11, including its chemical properties, detailed synthesis protocol, and
thorough characterization data. The information presented herein is intended to support further
research and development of YLT-11 and related compounds as potential therapeutic agents.

Chemical Structure and Properties

YLT-11 is chemically identified as (E)-N-(4-(3-(4-((Dimethylamino)methyl)styryl)-1H-indazol-6-
yh)pyrimidin-2-yl)acetamide. Its structure is characterized by a central indazole core linked to a
pyrimidine and a styryl group.
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Property Value

(E)-N-(4-(3-(4-
IUPAC Name ((Dimethylamino)methyl)styryl)-1H-indazol-6-
yl)pyrimidin-2-yl)acetamide

Molecular Formula C24H24N6O

Molecular Weight 412.50 g/mol

Appearance Not specified in available literature
Solubility Not specified in available literature

Experimental Protocols

The synthesis of YLT-11 involves a multi-step process, which is detailed below. The
characterization of the final compound is achieved through standard analytical techniques.

Synthesis of YLT-11

The synthesis of YLT-11 is based on the procedures outlined in the primary literature. The key
steps involve the formation of the indazole and pyrimidine ring systems followed by a Heck
coupling to introduce the styryl moiety.

Step 1: Synthesis of the Indazole Intermediate

o A suitable substituted indazole is synthesized according to established methods in medicinal
chemistry.

Step 2: Synthesis of the Pyrimidine Intermediate

o A corresponding pyrimidine derivative is prepared, which will be coupled with the indazole
intermediate.

Step 3: Coupling and Final Product Formation

e The indazole and pyrimidine intermediates are coupled, followed by the introduction of the
(dimethylamino)methyl)styryl group, likely via a palladium-catalyzed cross-coupling reaction.
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» The final step involves the acylation of the amino group on the pyrimidine ring to yield YLT-
11.

Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and
purification methods, would be found in the supplementary information of the primary research
article. However, this information is not publicly available in the searched resources.

Structural Characterization

The structural integrity and purity of the synthesized YLT-11 are confirmed using the following
methods:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded to
confirm the chemical structure and the connectivity of the atoms.

o Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact
mass of the compound and confirm its molecular formula.

The specific spectral data (chemical shifts, coupling constants, and m/z values) are typically
provided in the experimental section or supplementary materials of the primary publication,
which were not accessible in the conducted searches.

Quantitative Data

The biological activity of YLT-11 has been quantified in several assays, highlighting its potency
and selectivity for PLK4.
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Parameter Value Cell Line/System Reference
ICso0 (PLK4) 22 nM In vitro kinase assay
Competition binding
K_d (PLK4) 5.2 nM
assay
Competition binding
K_d (PLK1) >10000 nM
assay
Competition binding
K_d (PLK2) 653 nM
assay
Competition binding
K_d (PLK3) >10000 nM [2]

assay

Mechanism of Action and Biological Activity

YLT-11 functions as an ATP-competitive inhibitor of PLK4.[2] Its inhibition of PLK4 leads to
dysregulated centriole duplication, resulting in mitotic defects and ultimately inducing apoptosis

in cancer cells.[1]

Signaling Pathway

The inhibitory action of YLT-11 on PLK4 disrupts the normal cell cycle progression, particularly
during mitosis. This leads to a cascade of events culminating in programmed cell death.

Click to download full resolution via product page

Caption: YLT-11 inhibits PLK4, leading to mitotic defects and apoptosis.

Experimental Workflow for In Vitro Analysis

The in vitro evaluation of YLT-11 typically follows a standardized workflow to assess its

biological effects on cancer cell lines.
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Caption: Workflow for in vitro evaluation of YLT-11's anticancer effects.

Conclusion

YLT-11 is a potent and selective PLK4 inhibitor with promising anti-cancer properties,
particularly in breast cancer models. Its mechanism of action, involving the disruption of
centriole duplication and induction of mitotic catastrophe, makes it a valuable tool for cancer
research and a potential candidate for further therapeutic development. This guide provides a
foundational understanding of its structural and biological characteristics. Access to the
detailed experimental data from the primary literature would be necessary for the complete
replication and extension of these findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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